molecular formula C20H33NO B5055490 1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine

Cat. No.: B5055490
M. Wt: 303.5 g/mol
InChI Key: ZSDFFIMGQOOYQT-UHFFFAOYSA-N
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Description

The compound “4-(4-tert-Butylphenoxy)butanoic acid” is related to your query . It has the empirical formula C14H20O3 and a molecular weight of 236.31 . Another related compound is “(4-tert-Butylphenoxy)acetyl chloride” with the empirical formula C12H15ClO2 .


Synthesis Analysis

While specific synthesis methods for “1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine” were not found, related compounds such as “tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate” have been synthesized .


Molecular Structure Analysis

The molecular structure of related compounds like “1-(4-tert-Butylphenoxy)acetone” has been analyzed . It has the empirical formula C13H18O2 and a molecular weight of 206.28 .

Scientific Research Applications

NMR Studies in Heterocycles

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine has been studied in the context of NMR research. In one study, similar compounds, including 4-tert-butyl-1-methylpiperidine, were used as model compounds for NMR analysis of their oxidation products. This research demonstrates the application of NMR techniques in determining the stereochemistry of epimeric oxidation products in saturated heterocycles (Buděšínský et al., 2014).

Conformational Studies

Another study focused on the conformation of the piperidine ring, investigating derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine. This research provides insights into the interactions between various groups within the molecule, which is vital for understanding molecular behavior in different environments (Cygler et al., 1980).

Synthesis Processes

Research on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in pharmaceuticals, reveals the industrial relevance of compounds structurally related to this compound. The synthesis process outlined in this study is crucial for producing novel inhibitors and pharmaceutical compounds (Chen Xin-zhi, 2011).

Polymer Stabilization

Studies have also explored the use of similar compounds in polymer stabilization. New types of stabilizers based on hindered phenols and Hindered Amine Stabilizers (HAS) were synthesized and tested for light stabilization in polymers, showing the chemical versatility and industrial application of these compounds (Kósa et al., 2003).

Molecular Structure Analysis

Research on the spatial structure of geometric isomers of 4-substituted 1-tert-butyl-3-methylpiperidin-4-ols and 4-acyloxy-1-tert-butyl-3-methylpiperidines demonstrates the importance of these compounds in structural and stereochemical studies. This research aids in understanding the relationship between molecular structure and reactivity (Unkovskii et al., 1973).

Properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-17-11-14-21(15-12-17)13-5-6-16-22-19-9-7-18(8-10-19)20(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDFFIMGQOOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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